![molecular formula C18H19N3OS2 B2958523 (2-Methylimidazo[1,2-a]pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1706054-59-2](/img/structure/B2958523.png)

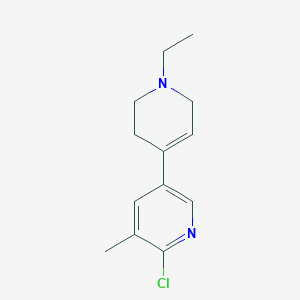

(2-Methylimidazo[1,2-a]pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains an imidazo[1,2-a]pyridine moiety, which is a fused bicyclic heterocycle consisting of an imidazole ring fused to a pyridine ring . This structure is known to possess a broad range of biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Aplicaciones Científicas De Investigación

Synthesis and Anti-inflammatory and Anticancer Evaluation

Research has explored the synthesis of condensed pyrimidines and their evaluation for anti-inflammatory, analgesic, and anticancer activities. These compounds have shown promising results in screening, indicating potential applications in developing new therapeutic agents (Sondhi et al., 2000).

Optical Properties and Material Applications

A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives highlighted their high yields and distinctive optical properties. These compounds, characterized by significant Stokes' shift ranges and tunable quantum yields, have potential applications in developing low-cost luminescent materials (Volpi et al., 2017).

Antimicrobial and Antioxidant Activities

The synthesis of new 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives has been reported, with studies on their antimicrobial and antioxidant activities. Some derivatives showed close activity to control drugs like vancomycin against test cultures, indicating potential for further structural modifications to enhance antioxidant effects (Litvinchuk et al., 2021).

Development of Novel Compounds for Chemotherapy

Selenylated imidazo[1,2-a]pyridines have been designed and synthesized, targeting breast cancer cell lines. These compounds have shown to inhibit cell proliferation, induce DNA cleavage, and promote apoptosis, marking them as potential candidates for breast cancer chemotherapy (Almeida et al., 2018).

Synthesis of Heterocyclic Compounds for Potential PET Imaging Agents

The synthesis of HG-10-102-01, a compound with potential for PET imaging of LRRK2 enzyme in Parkinson's disease, demonstrates the application of (2-Methylimidazo[1,2-a]pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone derivatives in developing tools for medical imaging and diagnostics (Wang et al., 2017).

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . For instance, some derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Pharmacokinetics

The pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives can vary widely depending on the specific structure of the compound .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity .

Action Environment

The activity of imidazo[1,2-a]pyridine derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2-methylimidazo[1,2-a]pyridin-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS2/c1-13-17(21-8-3-2-6-16(21)19-13)18(22)20-9-7-15(24-12-10-20)14-5-4-11-23-14/h2-6,8,11,15H,7,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOCVYXNBPHXIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(SCC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2958440.png)

![methyl 1-amino-5-phenyl-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2958447.png)

![2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2958448.png)

![Tert-butyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B2958449.png)

![4-[2-(2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy}ethoxy)ethoxy]-1-(4-methylbenzenesulfonyl)-1H-indole](/img/structure/B2958454.png)

![2-ethoxy-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2958457.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2958461.png)

![1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one](/img/structure/B2958462.png)

![2-(8-(benzylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2958463.png)